S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzenecarbothioate
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Overview
Description
“S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzenecarbothioate” is a chemical compound with the molecular formula C17H14N2O2S3 . It has an average mass of 374.500 Da and a monoisotopic mass of 374.021729 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its melting point, boiling point, density, and others are not provided in the available sources .Scientific Research Applications
- Researchers have investigated the compound’s ability to scavenge free radicals and protect cells from oxidative stress. Its sulfur-containing moiety may contribute to antioxidant activity, making it a potential candidate for combating oxidative damage .
- The compound’s thiazole and phenyl groups suggest anti-inflammatory potential. Studies have explored its impact on inflammatory pathways, including cytokine modulation and inhibition of inflammatory enzymes .
- Preliminary studies indicate that this compound exhibits cytotoxic effects against cancer cells. Researchers have explored its mechanism of action, potential targets, and synergistic effects with existing chemotherapeutic agents .
- Investigations have focused on the compound’s antibacterial and antifungal activities. Its unique structure may interfere with microbial cell membranes or essential enzymes, making it a promising antimicrobial agent .
- Given its structural resemblance to certain neuroprotective compounds, researchers have explored its effects on neuronal health. Investigations include assessing its ability to mitigate neurodegenerative processes and enhance cognitive function .
- The compound’s sulfur-containing group suggests potential environmental applications. Researchers have studied its role in soil remediation, water purification, or as a corrosion inhibitor .
Antioxidant Properties
Anti-Inflammatory Effects
Anticancer Activity
Antimicrobial Properties
Neuroprotective Potential
Environmental Applications
Safety and Hazards
properties
IUPAC Name |
S-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl] benzenecarbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S3/c20-15(13-7-3-1-4-8-13)23-17-19-18-16(24-17)22-12-11-21-14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNQFDNKIVPSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=NN=C(S2)SCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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